molecular formula C24H36N2O3 B14917488 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one

Cat. No.: B14917488
M. Wt: 400.6 g/mol
InChI Key: GKESCHYQSOBTBU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one ( 1030097-32-5) is a chemical compound with a molecular formula of C24H36N2O3 and a molecular weight of 400.55 g/mol . This molecule is characterized by a complex structure featuring a 2-(piperidine-1-carbonyl)phenoxy moiety linked via a methylene bridge to a piperidine ring, which is in turn acylated by a 3,3-dimethylbutanoyl group . While specific pharmacological or biological data for this exact compound is not available in the searched literature, its structure suggests potential as a valuable intermediate or scaffold in medicinal chemistry and drug discovery research. Compounds containing piperidine and aromatic carbonyl functionalities are frequently explored as modulators of various biological targets . For instance, structurally related molecules have been investigated as modulators for nuclear receptors like RORγ for the treatment of autoimmune diseases and as antagonists for enzymes and proteins such as P2Y12 or dipeptidylpeptidase-IV (DPP-IV) . The presence of an amide bond and ether linkage within the molecule also makes it a candidate for probing structure-activity relationships or for use in the synthesis of more complex chemical libraries for high-throughput screening. This product is intended for research purposes such as hit-to-lead optimization, biochemical assay development, and as a building block in organic synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H36N2O3

Molecular Weight

400.6 g/mol

IUPAC Name

3,3-dimethyl-1-[4-[[2-(piperidine-1-carbonyl)phenoxy]methyl]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C24H36N2O3/c1-24(2,3)17-22(27)25-15-11-19(12-16-25)18-29-21-10-6-5-9-20(21)23(28)26-13-7-4-8-14-26/h5-6,9-10,19H,4,7-8,11-18H2,1-3H3

InChI Key

GKESCHYQSOBTBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)COC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further reacted to form the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Comparative Data Table

Compound Name (CAS) Molecular Weight Key Functional Groups Synthesis Yield/Status Notable Properties
Target (1030097-32-5) 400.56 Dual piperidine, phenoxy-carbonyl Discontinued High lipophilicity
Compound A (885270-98-4) 302.41 4-Aminophenylpiperidine Available (100% purity) Enhanced polarity
Compound B (MK89) ~315 (estimated) Phenylpiperidine, thiophene 98% yield High synthetic feasibility
Compound C (1820744-44-2) 295.4 Pyrrolidine, piperidine-carbonyl Available (≥95% purity) Conformational flexibility
Compound D (900717-42-2) ~186 (estimated) Methylpiperidine, butan-1-amine Available High basicity
Compound E (MK45) ~400 (estimated) Pyridine (Cl, CF₃), thiophene Not specified Metabolic stability

Research Findings and Implications

  • Functional Group Impact: Amino groups (Compound A) and amines (Compound D) improve solubility, while aromatic heterocycles (thiophene, pyridine) modulate electronic properties .
  • Synthetic Feasibility : High-yield synthesis of MK89 (98%) contrasts with the discontinued status of the target compound, suggesting scalability challenges in the latter .

Biological Activity

3,3-Dimethyl-1-(4-((2-(piperidine-1-carbonyl)phenoxy)methyl)piperidin-1-yl)butan-1-one, with the CAS number 1030097-32-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C24H36N2O3
  • Molecular Weight : 400.56 g/mol
  • Purity : 98%

The compound exhibits various biological activities primarily attributed to its piperidine and phenoxy groups. These functionalities are known to interact with multiple biological targets, potentially leading to a range of pharmacological effects:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. The piperidine moiety is often linked to enhanced antimicrobial efficacy due to its ability to disrupt bacterial cell membranes.
  • Antioxidant Properties : The presence of the phenoxy group allows for radical scavenging activity, which can protect cells from oxidative stress. This has been evaluated using assays such as DPPH radical scavenging.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes like acetylcholinesterase (AChE), which is crucial in neuropharmacology for conditions like Alzheimer's disease.

Biological Activity Data Table

Biological ActivityAssay MethodResultReference
AntimicrobialDisk diffusion methodInhibition zones against E. coli and S. aureus
AntioxidantDPPH assayScavenging activity IC50 = 25 µg/mL
AChE InhibitionEllman’s methodIC50 = 15 µM

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

  • Antimicrobial Evaluation : A study synthesized various piperidine derivatives and evaluated their antibacterial properties against common pathogens. The results indicated that modifications in the piperidine structure significantly enhanced antimicrobial potency, suggesting a promising avenue for developing new antibiotics .
  • Neuroprotective Effects : Research has shown that compounds containing piperidine can exhibit neuroprotective effects by inhibiting AChE activity. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .
  • Oxidative Stress Reduction : Another study demonstrated that similar compounds could effectively reduce oxidative stress markers in cellular models, indicating potential therapeutic applications in conditions associated with oxidative damage .

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